molecular formula C20H22N2O4 B2946279 4-benzoyl-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 380160-35-0

4-benzoyl-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2946279
CAS RN: 380160-35-0
M. Wt: 354.406
InChI Key: PNSUOVGSXPPIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Transformations

A study detailed the generation of a structurally diverse library of compounds starting from ketonic Mannich bases, showcasing the versatility of such compounds in synthetic chemistry. These bases were utilized in alkylation and ring closure reactions, yielding a wide range of products including dithiocarbamates, thioethers, pyrazolines, and pyrimidines, among others (Roman, 2013). Another notable study focused on the synthesis and characterization of pyrrole derivatives, employing aldol condensation and highlighting their potential as intermediates for further chemical transformations (Singh et al., 2014).

Computational and Structural Analysis

Computational studies on similar compounds have provided insights into their molecular structures and electronic properties. For instance, quantum chemical calculations were used to analyze the molecular electrostatic potential, natural bond orbital interactions, and vibrational analyses of pyrrole chalcone derivatives, indicating their utility in the synthesis of heterocyclic compounds through nucleophilic attack (Singh et al., 2014).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-21(2)11-7-12-22-17(15-10-6-13-26-15)16(19(24)20(22)25)18(23)14-8-4-3-5-9-14/h3-6,8-10,13,17,23H,7,11-12H2,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXXFLBLZNMKGM-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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